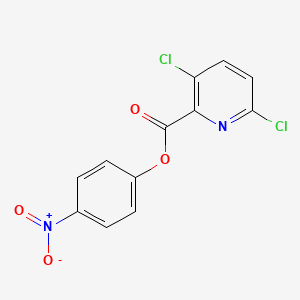

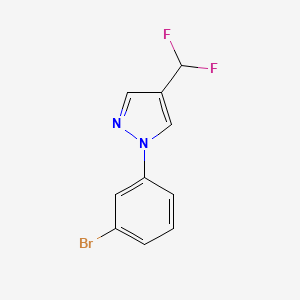

![molecular formula C20H18F3NO4S B2976404 1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705986-02-2](/img/structure/B2976404.png)

1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

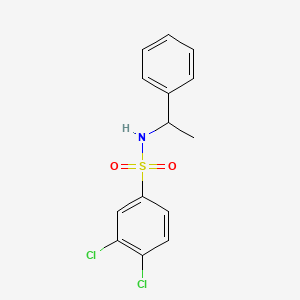

The compound appears to contain a trifluoromethyl group attached to a benzyl group, which is further linked to a sulfonyl group. The sulfonyl group is connected to a spiro[isobenzofuran-1,4’-piperidin]-3-one structure. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spiro[isobenzofuran-1,4’-piperidin]-3-one core, the introduction of the trifluoromethyl group, and the attachment of the sulfonyl group. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic system, the trifluoromethyl group, and the sulfonyl group. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, the sulfonyl group, and the spirocyclic system. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and permeability .Applications De Recherche Scientifique

Sigma Receptor Ligands

Affinity and Selectivity for Sigma Receptors

Spiropiperidines, including derivatives of the mentioned compound, have been synthesized and evaluated for their binding properties towards sigma(1) and sigma(2) receptors. These compounds display significant affinity for sigma receptors, with structural modifications affecting their selectivity and potency. For example, certain derivatives exhibit subnanomolar affinity and preference for the sigma 2 binding site, indicating their potential for research into sigma receptor-mediated processes in the central nervous system (Moltzen, Perregaard, & Meier, 1995).

Pharmacological Research

Antihypertensive and Diuretic Properties

Some derivatives of the mentioned compound have shown species-specific antihypertensive and diuretic activities in animal models. This highlights their potential application in the development of new therapeutic agents for managing hypertension and fluid balance (Klioze & Novick, 1978).

Central Nervous System Agents

Potential CNS Agents

Derivatives have been synthesized with the aim of exploring their potential as central nervous system agents. These efforts are grounded in the recognition of certain structural moieties common to antidepressants, leading to the synthesis of compounds that have shown promising activities in models of depression and other CNS disorders (Bauer et al., 1976).

Molecular Synthesis and Design

Innovative Synthesis Approaches

Research into these compounds has also contributed to advancements in chemical synthesis techniques, including the development of efficient protocols for the synthesis of biologically important derivatives. This includes utilizing solid acid supports under solvent-free conditions for the synthesis of spiro compounds, which has implications for environmentally friendly chemical synthesis (Debnath, Pathak, & Pramanik, 2014).

Propriétés

IUPAC Name |

1'-[[3-(trifluoromethyl)phenyl]methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-5-3-4-14(12-15)13-29(26,27)24-10-8-19(9-11-24)17-7-2-1-6-16(17)18(25)28-19/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNRMHDYNZMKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

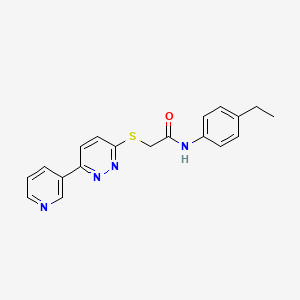

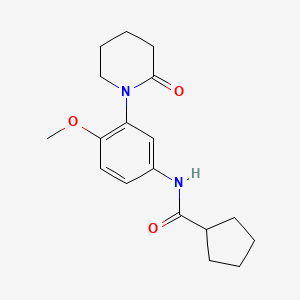

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)

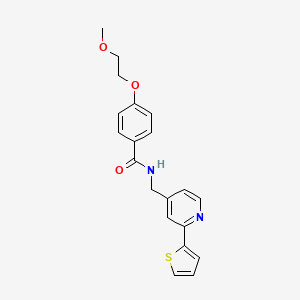

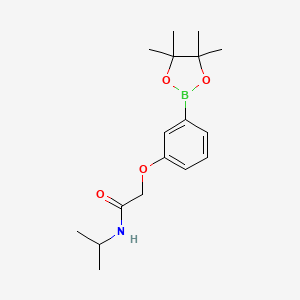

![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)

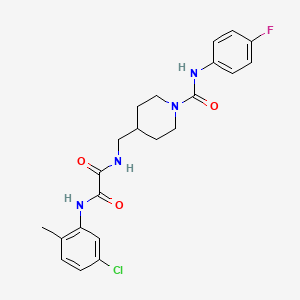

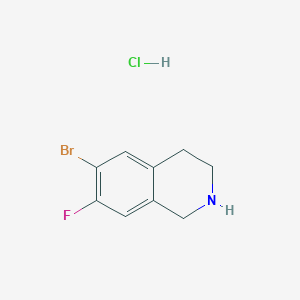

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)

![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)